(E)-oct-5-en-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

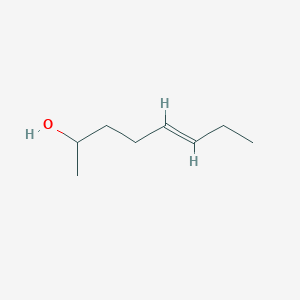

(E)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms in the carbon chain, and a hydroxyl group attached to the second carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-oct-5-en-2-ol can be synthesized through various methods, including:

Hydroboration-Oxidation of 5-Octyne: This method involves the hydroboration of 5-octyne followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) for oxidation.

Reduction of 5-Octen-2-one: Another method involves the reduction of 5-octen-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-octen-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 5-octen-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 5-octanol using reducing agents like sodium borohydride (NaBH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various halogenating agents for halogen substitution

Major Products:

Oxidation: 5-Octen-2-one

Reduction: 5-Octanol

Substitution: Halogenated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

(E)-oct-5-en-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of (E)-oct-5-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and signaling pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

(E)-oct-5-en-2-ol can be compared with other similar compounds such as:

5-Octen-2-one: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

5-Octanol: Saturated alcohol with similar properties but lacks the double bond, affecting its reactivity and applications.

2-Octen-1-ol: Another unsaturated alcohol with the double bond in a different position, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its combination of an unsaturated double bond and a hydroxyl group, which gives it distinct chemical reactivity and a wide range of applications in various fields.

Biologische Aktivität

(E)-oct-5-en-2-ol, also known as 1-octen-3-ol, is a natural organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, particularly in pharmacology and food science.

This compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It is classified as an alcohol and is characterized by a double bond in its carbon chain, which contributes to its reactivity and biological activity. The compound exists in two geometric isomers: (E) and (Z), with the (E) form being more prevalent in nature.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) for these bacteria has been reported to range from 0.5% to 1%, indicating potent antimicrobial activity comparable to conventional antibiotics .

Antioxidant Activity

This compound also possesses antioxidant properties. It has been evaluated using assays such as the DPPH free radical scavenging assay, where it demonstrated a moderate ability to scavenge free radicals. The IC50 value for this activity was reported at approximately 55 μg/mL, suggesting it can inhibit oxidative stress effectively .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects. In studies assessing protein denaturation inhibition, this compound exhibited significant results, comparable to ibuprofen in terms of reducing inflammation markers . This suggests potential applications in developing anti-inflammatory agents.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on essential oils containing this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The research indicated that the compound could serve as a natural preservative in food products due to its antimicrobial properties .

- Antioxidant Research : In a comparative study of various alcohols, this compound was highlighted for its superior antioxidant capacity when compared to other compounds like limonene. This positions it as a potential candidate for health supplements aimed at reducing oxidative stress-related diseases .

- Inflammation Inhibition : A comparative analysis of several bioactive compounds indicated that this compound significantly reduced inflammatory responses in vitro, making it a candidate for further investigation in chronic inflammation treatment .

Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an active ingredient in anti-inflammatory and antimicrobial formulations.

| Application Area | Potential Use |

|---|---|

| Pharmaceuticals | Anti-inflammatory agents |

| Food Industry | Natural preservatives |

| Nutraceuticals | Antioxidant supplements |

Eigenschaften

IUPAC Name |

(E)-oct-5-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHHQGKEJNRBAZ-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.